Uracil-13C,15N2

Description

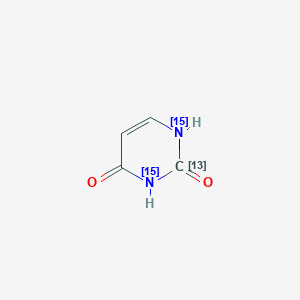

Uracil-¹³C,¹⁵N₂ (CAS: 181517-11-3) is a stable isotope-labeled derivative of uracil, a pyrimidine nucleobase critical in RNA biosynthesis and metabolism. This compound is enriched with carbon-13 at the C2 position and nitrogen-15 at both N1 and N3 positions (molecular formula: C₃¹³CH₄¹⁵N₂O₂; molecular weight: 115.07) . It is widely used as an internal standard in mass spectrometry (MS) for quantifying DNA damage products like 5,6-dihydrouracil and β-ureidopropionic acid . Its high purity (>95% by HPLC) and stability under -20°C storage make it a reliable tool in pharmacokinetic studies and metabolic pathway analysis .

Structure

3D Structure

Properties

IUPAC Name |

(213C,1,3-15N2)1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O2/c7-3-1-2-5-4(8)6-3/h1-2H,(H2,5,6,7,8)/i4+1,5+1,6+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISAKRJDGNUQOIC-VMGGCIAMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C[15NH][13C](=O)[15NH]C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50584446 | |

| Record name | (2-~13~C,~15~N_2_)Pyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181517-11-3 | |

| Record name | (2-~13~C,~15~N_2_)Pyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Precursor Preparation

-

15N2-Urea Synthesis : ¹⁵N-labeled urea is prepared by reacting ¹⁵NH₃ with CO₂ under high-pressure conditions. Isotopic purity is verified via mass spectrometry (MS) and NMR.

-

13C-Labeled Bromoacetic Acid : Bromoacetic acid is synthesized using ¹³C-enriched potassium cyanide (K¹³CN) or ¹³CO₂ as starting materials. The reaction involves nucleophilic substitution with bromine in aqueous hydrobromic acid.

Enzymatic Coupling of Ribose and Uracil

Ribose-1-phosphate, derived from selectively labeled ribose, is enzymatically coupled to ¹³C/¹⁵N-uracil using uridine phosphorylase. This step is conducted in a one-pot reaction at 37°C with a pH of 7.4, yielding uridine-¹³C,¹⁵N₂.

Table 1: Reaction Conditions for Enzymatic Coupling

| Parameter | Value |

|---|---|

| Temperature | 37°C |

| pH | 7.4 |

| Enzyme Concentration | 0.5 mg/mL uridine phosphorylase |

| Yield | 85–90% |

Phosphorylation to Uracil-¹³C,¹⁵N₂ Triphosphate

Uridine is phosphorylated using adenosine triphosphate (ATP) and nucleoside diphosphate kinase in the presence of Mg²⁺ ions. The product, uridine-5′-triphosphate (UTP), is purified via affinity chromatography using boronate gel.

Chemical Synthesis: Traditional Routes and Modern Adaptations

Cyclocondensation of Labeled Urea and Malonic Acid Derivatives

A classic method involves cyclocondensation of ¹⁵N₂-urea with ¹³C-labeled malonic acid derivatives. The reaction proceeds under acidic conditions (pH 2–3) at 120°C for 6–8 hours, forming the uracil ring.

Table 2: Cyclocondensation Reaction Parameters

| Component | Specification |

|---|---|

| Urea (¹⁵N₂) | 98% isotopic purity |

| Malonic Acid (¹³C) | 99% chemical purity |

| Catalyst | Concentrated H₂SO₄ |

| Yield | 70–75% |

Halogenation and Isotopic Exchange

Halogenated uracil derivatives (e.g., 5-bromouracil) are synthesized using N-bromosuccinimide, followed by isotopic exchange with ¹³C/¹⁵N-labeled ammonia. This method is less favored due to side reactions and lower isotopic fidelity.

Isotopic Enrichment via Biomass Fermentation

Microbial Labeling in ¹³C/¹⁵N Media

Uracil-¹³C,¹⁵N₂ can be biosynthesized by culturing E. coli in minimal media containing ¹³C-glucose and ¹⁵NH₄Cl. However, isotopic scrambling occurs due to metabolic cross-talk, reducing positional specificity.

Table 3: Fermentation Conditions for Isotopic Labeling

| Parameter | Value |

|---|---|

| Carbon Source | ¹³C-Glucose (99% enrichment) |

| Nitrogen Source | ¹⁵NH₄Cl (98% enrichment) |

| Incubation Time | 48–72 hours |

| Yield | 60–65% |

Limitations of Biomass Approaches

-

Isotopic Scrambling : Cross-labeling between carbon and nitrogen pools leads to 10–15% misincorporation.

-

Cost Inefficiency : Requires large quantities of labeled substrates, increasing production costs.

Analytical Validation of Isotopic Purity

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H, ¹³C, and ¹⁵N NMR are employed to confirm isotopic enrichment. For Uracil-¹³C,¹⁵N₂, the ¹³C-2 and ¹⁵N-1/3 positions show distinct shifts:

Mass Spectrometry (MS)

High-resolution MS confirms the molecular ion peak at m/z 116.07 (calculated for C₄H₄¹³C¹⁵N₂O₂). Isotopic abundance is quantified using tandem MS (MS/MS), with <2% deviation from theoretical values.

Industrial-Scale Production and Optimization

Large-Scale Reactor Design

Industrial synthesis uses continuous-flow reactors to enhance yield and purity. Key parameters include:

Cost-Benefit Analysis of Methods

Table 4: Comparison of Synthesis Methods

| Method | Yield | Isotopic Purity | Cost per Gram |

|---|---|---|---|

| Chemo-Enzymatic | 85% | 98% | $1,200 |

| Chemical Cyclocondensation | 70% | 95% | $900 |

| Biomass Fermentation | 60% | 85% | $1,500 |

Chemical Reactions Analysis

Types of Reactions

Uracil-13C,15N2 undergoes various chemical reactions, including:

Oxidation: Conversion to uracil derivatives with higher oxidation states.

Reduction: Formation of dihydro-uracil derivatives.

Substitution: Replacement of hydrogen atoms with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents for substitution reactions. The conditions vary depending on the desired reaction, often involving specific solvents and temperature controls .

Major Products

The major products formed from these reactions include various uracil derivatives, such as 5-bromouracil, 5-fluorouracil, and dihydro-uracil. These derivatives are often used in further research and applications .

Scientific Research Applications

Structural Biology and NMR Spectroscopy

Uracil-13C,15N2 is extensively used in NMR spectroscopy to study the structure and dynamics of nucleic acids. The incorporation of this labeled compound into RNA allows researchers to overcome challenges associated with spectral crowding and signal loss due to line broadening.

Key Findings:

- Chemo-Enzymatic Synthesis: A novel method combining chemical synthesis with enzymatic coupling has been developed to produce selectively labeled nucleotides, including this compound. This method enhances the quality of NMR spectra by reducing overlap of resonances, thus facilitating the study of larger RNA structures such as riboswitches .

- Applications in RNA Dynamics: The use of this compound enables detailed investigations into RNA folding and conformational changes, providing insights into fundamental biological processes.

Metabolic Studies and Pharmacokinetics

This compound is utilized in pharmacokinetic studies to understand the metabolism of uracil and its derivatives within biological systems.

Case Study:

- A study evaluated the pharmacokinetics of [2–13C]uracil in humans, revealing nonlinear elimination profiles and significant differences in the area under the curve (AUC) for uracil metabolites. This research underscores the utility of isotopically labeled compounds in tracing metabolic pathways .

Table 1: Pharmacokinetic Parameters of [2–13C]Uracil

| Parameter | Value |

|---|---|

| Elimination Half-Life | 0.2–0.3 h (uracil) |

| AUC (5,6-dihydrouracil) | 1.9–3.1 times greater than uracil |

| Renal Clearance | Negligible |

Mass Spectrometry Applications

The isotopic labeling provided by this compound is critical for mass spectrometric analyses aimed at studying cellular processes such as DNA damage.

Research Insights:

- Mass spectrometry has been employed to quantify cellular DNA damage using this compound as a standard. This application allows for precise measurement of uracil incorporation into DNA and its subsequent repair mechanisms .

Genetic Therapy Research

This compound plays a role in genetic therapy research by serving as a precursor for synthesizing labeled nucleotides used in therapeutic applications.

Applications:

- The compound has been used to develop nucleotides that can be incorporated into RNA therapeutics, enhancing their stability and efficacy during treatment .

Unimolecular Reactivity Studies

Research involving this compound has also focused on understanding unimolecular reactivity in various uracil complexes.

Findings:

Mechanism of Action

The mechanism of action of Uracil-13C,15N2 involves its incorporation into nucleic acids, where it can be tracked using various analytical techniques. The isotopic labels allow researchers to study the molecular pathways and interactions of uracil in biological systems. This includes its role in RNA synthesis, degradation, and its interactions with enzymes and other biomolecules .

Comparison with Similar Compounds

Comparison with Similar Isotope-Labeled Compounds

Structural and Isotopic Differences

Uracil-¹³C,¹⁵N₂ vs. 5-Fluorouracil-¹³C,¹⁵N₂

- Structural Modification : 5-Fluorouracil-¹³C,¹⁵N₂ substitutes a fluorine atom at the C5 position, altering its biological activity. This fluorinated analog is a chemotherapeutic agent used in cancer research .

- Molecular Weight : Uracil-¹³C,¹⁵N₂ (115.07) vs. 5-Fluorouracil-¹³C,¹⁵N₂ (133.06) .

- Applications : While both serve as MS internal standards, 5-Fluorouracil-¹³C,¹⁵N₂ is specifically used to study fluoropyrimidine metabolism and drug resistance mechanisms .

Uracil-¹³C,¹⁵N₂ vs. 2′-Deoxy-L-uridine-¹³C,¹⁵N₂

- Structural Complexity : 2′-Deoxy-L-uridine incorporates a deoxyribose sugar moiety, making it a nucleoside rather than a free base. This structural difference impacts solubility and metabolic incorporation into DNA .

- Isotopic Labeling : Both compounds use ¹³C and ¹⁵N labels, but 2′-deoxyuridine’s labels are positioned in the sugar and base, enabling studies on DNA replication and repair .

Metabolic and Pharmacokinetic Comparisons

Uracil-¹³C,¹⁵N₂ vs. 5,6-Dihydrouracil-¹³C,¹⁵N₂

- Metabolic Role : 5,6-Dihydrouracil is a reduced metabolite of uracil formed via dihydropyrimidine dehydrogenase (DPD). Isotope-labeled dihydrouracil is used to study enzyme activity and catabolic pathways .

Recovery Efficiency :

Compound Recovery from Human Urine Uracil-¹³C,¹⁵N₂ 57–64% 5,6-Dihydrouracil-¹³C,¹⁵N₂ 63–74% β-Ureidopropionic Acid-¹³C,¹⁵N₂ 20–30% Lower recovery of β-ureidopropionic acid reflects its instability or complex extraction requirements .

Analytical Performance in NMR and MS

NMR Sensitivity and Spin Systems

- ¹³C vs. ¹⁵N Detection : ¹³C offers higher sensitivity in NMR due to its greater gyromagnetic ratio (γ). For example, hyperpolarized ¹⁵N-labeled uracil requires advanced techniques like dissolution dynamic nuclear polarization (D-DNP) to resolve complex ¹³C-¹⁵N coupling patterns .

- Relaxation Times : In D₂O, [¹³C,¹⁵N₂]-urea exhibits increased T₂ relaxation times (20.12 s → 34.61 s), a trend likely applicable to uracil derivatives due to reduced scalar relaxation from ¹⁴N .

Key Research Findings

- Pharmacokinetics: Uracil-¹³C,¹⁵N₂-based models revealed nonlinear metabolism in humans, with dihydrouracil formation as the rate-limiting step .

- DNA Damage Studies : Isotope dilution MS using Uracil-¹³C,¹⁵N₂ quantified 5,6-dihydropyrimidines in γ-irradiated DNA, confirming their role as biomarkers of oxidative stress .

- NMR Advancements : Hyperpolarized ¹⁵N-uracil enabled single-scan detection of ¹³C-¹⁵N coupling constants (~14–16 Hz), critical for studying nucleobase dynamics .

Biological Activity

Uracil-13C,15N2 is a stable isotope-labeled derivative of uracil, a pyrimidine base integral to RNA structure and function. This compound has garnered attention in biological research due to its applications in metabolic studies, particularly in the context of nucleic acid metabolism and cancer treatment. This article delves into the biological activity of this compound, supported by various studies and findings.

This compound (CAS Number: 181517-11-3) is characterized by the substitution of carbon and nitrogen isotopes in its molecular structure:

- Chemical Formula : C4H4N2O2

- Molecular Weight : 114.08 g/mol

The synthesis of this compound can be achieved through chemo-enzymatic methods that allow for selective incorporation of isotopes into the uracil structure. This process enables the production of labeled nucleotides that are crucial for various biochemical assays and metabolic studies .

Metabolic Role

Uracil is a fundamental component of RNA, where it pairs with adenine. The introduction of isotopes in this compound allows researchers to trace metabolic pathways involving RNA synthesis and degradation. Studies have shown that labeled uracil can be incorporated into RNA during transcription, facilitating investigations into RNA turnover and metabolism in different cellular contexts .

Case Studies

- Cancer Metabolism :

- A study examined the role of uracil as a biomarker for assessing dihydropyrimidine dehydrogenase (DPD) activity in patients undergoing fluoropyrimidine chemotherapy. Elevated levels of plasma uracil were associated with impaired drug metabolism, highlighting the potential of this compound as a tool for monitoring therapeutic efficacy and toxicity .

- Metabolomics Applications :

Quantification Techniques

Quantitative methods such as LC-MS/MS have been employed to measure plasma uracil concentrations accurately. In a study involving healthy individuals, plasma uracil levels exhibited minimal biological variation, suggesting its reliability as a biomarker for metabolic assessments .

Mechanistic Insights

The biological mechanisms involving uracil metabolism are crucial for understanding its role in cellular processes such as DNA repair and immune responses. The enzyme uracil-DNA glycosylase (UNG) plays a significant role in excising misincorporated uracil from DNA, thus preventing mutations during replication. The interaction between UNG and single-stranded DNA-binding proteins has been shown to facilitate this repair process effectively .

Q & A

Basic Research Questions

Q. How can Uracil-¹³C,¹⁵N₂ be synthesized and characterized to ensure isotopic purity for metabolic tracing studies?

- Methodology : Synthesis involves isotopic labeling of nitrogen and carbon atoms using ¹⁵N-enriched ammonia and ¹³C-labeled precursors. Characterization requires nuclear magnetic resonance (NMR) to confirm isotopic enrichment (e.g., 98% for ¹⁵N in ) and high-performance liquid chromatography (HPLC) to verify purity (>95% as per ). For reproducibility, include detailed spectral data (¹H, ¹³C, and ¹⁵N NMR) and mass spectrometry (MS) analysis in supplementary materials .

Q. What experimental protocols are recommended for incorporating Uracil-¹³C,¹⁵N₂ into DNA damage studies using mass spectrometry?

- Methodology : Use isotopically labeled uracil as an internal standard for quantifying DNA damage products. Optimize incubation conditions (e.g., pH, temperature) to mimic physiological environments. Validate results by comparing fragmentation patterns with unlabeled uracil controls, ensuring signal ratios align with expected isotopic distributions (e.g., ¹³C:¹²C and ¹⁵N:¹⁴N) .

Q. How should researchers handle storage and stability of Uracil-¹³C,¹⁵N₂ to prevent isotopic exchange or degradation?

- Methodology : Store at -20°C in anhydrous, inert conditions to minimize hydrolysis or isotopic scrambling. Conduct periodic NMR or MS checks to confirm molecular integrity, especially after long-term storage. Document batch-specific stability data in supplementary files to support reproducibility claims .

Advanced Research Questions

Q. How can discrepancies in nitrogen fixation rates arise when using Uracil-¹³C,¹⁵N₂ in isotopic tracer experiments, and how should they be resolved?

- Methodology : Contaminants in commercial ¹⁵N₂ stocks (e.g., ¹⁵NH₄⁺ or ¹⁵NO₃⁻) can inflate fixation rates. Pre-purify ¹⁵N₂ gas using acid traps or recirculating filters to remove contaminants (). Validate results with parallel ¹⁴N₂ controls and use time-resolved MS to track ¹⁵N incorporation kinetics, correcting for background contamination .

Q. What analytical techniques are most effective for distinguishing isotopic scrambling from genuine metabolic incorporation of Uracil-¹³C,¹⁵N₂ in complex biological matrices?

- Methodology : Combine tandem MS (MS/MS) with high-resolution NMR to differentiate isotopic labeling patterns. For example, ¹⁵N-enriched fragments in MS/MS can confirm site-specific incorporation, while 2D-NMR (e.g., HSQC) resolves positional isotopic enrichment in metabolites. Cross-validate with synthetic standards (e.g., ) to rule out artifacts .

Q. How do equilibrium dynamics of ¹⁵N₂ gas dissolution affect the accuracy of Uracil-¹³C,¹⁵N₂-based assays in aquatic systems?

- Methodology : Use error-corrected models to account for incomplete gas dissolution, especially in short-term incubations. Calibrate dissolved ¹⁵N₂ concentrations using gas chromatography or membrane inlet MS. For example, shows equilibrium-phase errors can underestimate fixation rates by up to 72%, necessitating time-resolved sampling .

Q. What strategies mitigate false positives in nitrogen reduction reaction (NRR) studies using Uracil-¹³C,¹⁵N₂ as a precursor?

- Methodology : Implement continuous monitoring of ¹⁵NH₄⁺ via ion chromatography or colorimetric assays (e.g., Berthelot reaction) to detect contamination. Use isotopic controls (e.g., ¹⁴N₂ experiments) and leak-tight recirculating systems to minimize atmospheric ¹⁴N₂ interference. highlights the necessity of post-reaction isotopic profiling to confirm product origins .

Data Validation and Reproducibility

Q. How should conflicting isotopic enrichment data from Uracil-¹³C,¹⁵N₂ experiments be reconciled in peer-reviewed publications?

- Methodology : Disclose raw isotopic ratios (e.g., 49% ¹⁵N in isomerization products in ) and provide statistical confidence intervals. Use open-access repositories for sharing NMR/MS spectra and experimental protocols. Reference consensus guidelines (e.g., NIH preclinical checklist in ) to ensure methodological transparency .

Q. What criteria define adequate evidence for claiming novel metabolic pathways using Uracil-¹³C,¹⁵N₂ tracer data?

- Methodology : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) from . Require orthogonal validation (e.g., genetic knockout models or enzyme inhibition) to confirm pathway specificity. Publish negative controls and replicate findings across independent labs to address reproducibility crises .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.